molecular formula C22H26O5S2 B13994310 4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol CAS No. 85329-35-7

4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol

Cat. No.: B13994310
CAS No.: 85329-35-7
M. Wt: 434.6 g/mol
InChI Key: UXQBTNUFIITBHP-UHFFFAOYSA-N
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Description

4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol is an organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. The reaction often requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol involves its interaction with specific molecular targets. The benzenesulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the compound. This can lead to the formation of reactive intermediates that interact with biological molecules or catalyze specific reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Di(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol is unique due to its dual benzenesulfonyl groups, which provide distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

85329-35-7

Molecular Formula

C22H26O5S2

Molecular Weight

434.6 g/mol

IUPAC Name

4,8-bis(benzenesulfonyl)-2,6-dimethylideneoctan-1-ol

InChI

InChI=1S/C22H26O5S2/c1-18(13-14-28(24,25)20-9-5-3-6-10-20)15-22(16-19(2)17-23)29(26,27)21-11-7-4-8-12-21/h3-12,22-23H,1-2,13-17H2

InChI Key

UXQBTNUFIITBHP-UHFFFAOYSA-N

Canonical SMILES

C=C(CCS(=O)(=O)C1=CC=CC=C1)CC(CC(=C)CO)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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